molecular formula C18H21NO3S B13756413 Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester CAS No. 50539-85-0

Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester

Cat. No.: B13756413
CAS No.: 50539-85-0
M. Wt: 331.4 g/mol
InChI Key: ABBHZMFFOYHEHY-UHFFFAOYSA-N
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Description

Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester involves multiple steps. The process typically starts with the reaction of methyl((2-methylphenyl)thio)amine with o-isopropoxyphenyl chloroformate. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and lead to various biological effects. The pathways involved may include inhibition of metabolic processes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, methyl ester
  • Carbamic acid, ethyl-, phenyl ester
  • Carbamic acid, methyl-, phenyl ester

Uniqueness

Carbamic acid, methyl((2-methylphenyl)thio)-, o-isopropoxyphenyl ester is unique due to its specific structural features, such as the presence of the o-isopropoxyphenyl ester group and the methyl((2-methylphenyl)thio) moiety

Properties

CAS No.

50539-85-0

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylphenyl)sulfanylcarbamate

InChI

InChI=1S/C18H21NO3S/c1-13(2)21-15-10-6-7-11-16(15)22-18(20)19(4)23-17-12-8-5-9-14(17)3/h5-13H,1-4H3

InChI Key

ABBHZMFFOYHEHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SN(C)C(=O)OC2=CC=CC=C2OC(C)C

Origin of Product

United States

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